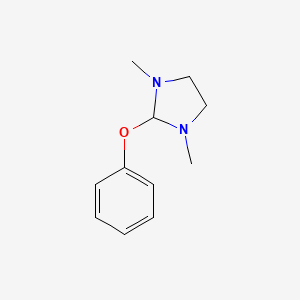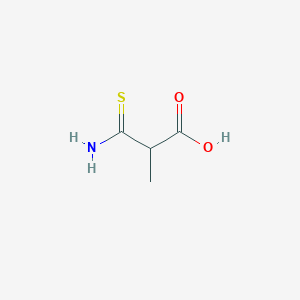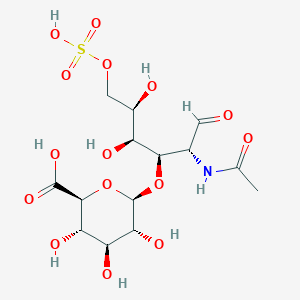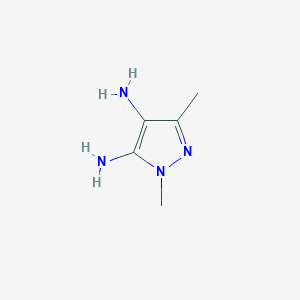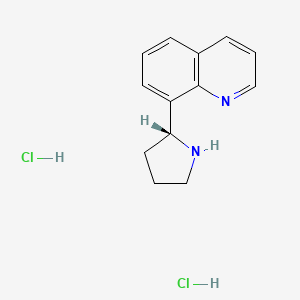![molecular formula C15H13ClF3N3O B15203747 3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-N-(3-methylphenyl)acrylamide](/img/structure/B15203747.png)
3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-N-(3-methylphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-N-(3-methylphenyl)acrylamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a trifluoromethyl group, which is known for its significant impact on the biological activity and physicochemical properties of molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-N-(3-methylphenyl)acrylamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: The pyrazole ring is synthesized by reacting a suitable hydrazine derivative with a β-diketone or β-ketoester under acidic or basic conditions.
Introduction of the trifluoromethyl group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under radical or nucleophilic conditions.
Chlorination: The chlorination of the pyrazole ring is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Acrylamide formation: The final step involves the reaction of the chlorinated pyrazole with an appropriate acrylamide derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.
Análisis De Reacciones Químicas
Types of Reactions
3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-N-(3-methylphenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the chlorine atom or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles such as amines, thiols, or halogens under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing certain functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original substituents.
Aplicaciones Científicas De Investigación
3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-N-(3-methylphenyl)acrylamide has several scientific research applications, including:
Pharmaceuticals: The compound is investigated for its potential as a drug candidate due to its unique structural features and biological activity. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.
Agrochemicals: The compound can be used as a pesticide or herbicide due to its ability to interfere with specific biological pathways in pests or weeds.
Materials Science: The compound’s unique physicochemical properties make it suitable for use in the development of advanced materials, such as polymers or coatings with specific functionalities.
Mecanismo De Acción
The mechanism of action of 3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-N-(3-methylphenyl)acrylamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to target proteins or enzymes, leading to inhibition or modulation of their activity. This can result in various biological effects, such as anti-inflammatory or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile: This compound shares the pyrazole core and trifluoromethyl group but differs in the presence of a carbonitrile group instead of the acrylamide moiety.
1-methyl-3-(trifluoromethyl)-5-chloropyrazole: Similar in structure but lacks the acrylamide and methylphenyl groups.
Uniqueness
3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-N-(3-methylphenyl)acrylamide is unique due to the combination of the trifluoromethyl group, chlorinated pyrazole ring, and acrylamide moiety. This unique structure imparts specific biological and physicochemical properties that distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C15H13ClF3N3O |
|---|---|
Peso molecular |
343.73 g/mol |
Nombre IUPAC |
(E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-N-(3-methylphenyl)prop-2-enamide |
InChI |
InChI=1S/C15H13ClF3N3O/c1-9-4-3-5-10(8-9)20-12(23)7-6-11-13(15(17,18)19)21-22(2)14(11)16/h3-8H,1-2H3,(H,20,23)/b7-6+ |
Clave InChI |
RWXMOHOTGKIBCM-VOTSOKGWSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)NC(=O)/C=C/C2=C(N(N=C2C(F)(F)F)C)Cl |
SMILES canónico |
CC1=CC(=CC=C1)NC(=O)C=CC2=C(N(N=C2C(F)(F)F)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


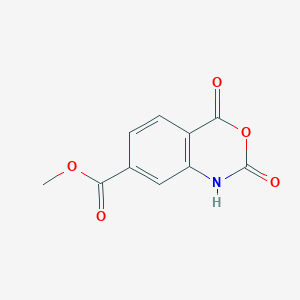
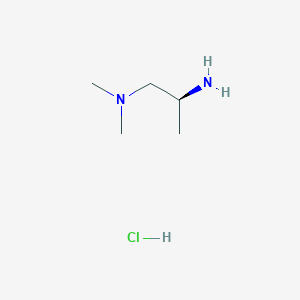
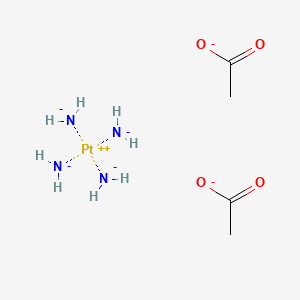


![[(2R)-butan-2-yl] 2-tert-butyl-4-oxopyrrolidine-1-carboxylate](/img/structure/B15203673.png)
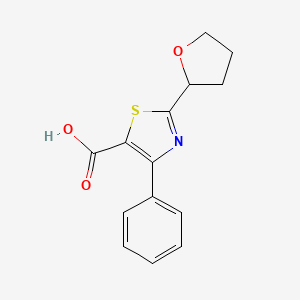
![3-[4-(2-Aminocyclopropyl)phenyl]phenol](/img/structure/B15203697.png)
